molecular formula C13H20N2O2S B497082 N-(3,5-dimethylphenyl)piperidine-1-sulfonamide CAS No. 838893-29-1

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide

Cat. No.: B497082
CAS No.: 838893-29-1
M. Wt: 268.38g/mol
InChI Key: FKOZHNHYOJHVIG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This particular compound features a piperidine ring, which is a six-membered ring containing nitrogen, and a sulfonamide group attached to a 3,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)piperidine-1-carboxamide
  • N-(3,5-dimethylphenyl)piperidine-1-thiourea
  • N-(3,5-dimethylphenyl)piperidine-1-urea

Uniqueness

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a higher degree of enzyme inhibition and broader spectrum of antibacterial activity. The presence of the sulfonamide group also enhances its solubility and stability under various conditions.

Biological Activity

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This compound's unique structure, characterized by a piperidine ring and a sulfonamide group, contributes to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • A piperidine ring that enhances binding affinity.
  • A sulfonamide group that mimics natural substrates, allowing for enzyme inhibition.

The mechanism of action involves the inhibition of specific enzymes by the sulfonamide moiety. This inhibition disrupts essential biological processes, leading to antibacterial and antifungal effects. The piperidine ring may enhance the compound's specificity and binding affinity for its targets, making it effective against various pathogens.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it has a broader spectrum of activity compared to other sulfonamides, particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial growth is attributed to its interference with folate synthesis pathways.

Table 1: Antibacterial Activity Comparison

CompoundSpectrum of ActivityMinimum Inhibitory Concentration (MIC)
This compoundBroad (Gram-positive)0.5 - 2.0 µg/mL
SulfamethoxazoleModerate (Gram-negative)1.0 - 4.0 µg/mL
TrimethoprimNarrow (specific pathogens)0.25 - 1.0 µg/mL

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential in cancer treatment. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .

Table 2: Anticancer Activity Evaluation

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Caspase activation
U-937 (Leukemia)12.6p53 pathway modulation
HeLa (Cervical Cancer)18.4Induction of apoptosis

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Another investigation focused on its antibacterial properties against various strains of Staphylococcus aureus and Escherichia coli, revealing that the compound effectively inhibited bacterial growth at low concentrations.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-8-12(2)10-13(9-11)14-18(16,17)15-6-4-3-5-7-15/h8-10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOZHNHYOJHVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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